molecular formula C7H6O B106937 Benzaldehyde-(carbonyl-13C) CAS No. 10383-90-1

Benzaldehyde-(carbonyl-13C)

Cat. No. B106937
CAS RN: 10383-90-1
M. Wt: 107.11 g/mol
InChI Key: HUMNYLRZRPPJDN-PTQBSOBMSA-N
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Description

Benzaldehyde is a key compound in synthetic organic chemistry, serving as a fundamental building block for the synthesis of various natural products and pharmaceutical drugs. The incorporation of isotopic labels such as deuterium (2H) and carbon-13 (13C) into benzaldehyde enhances its utility, particularly in the field of chemical research where isotopic labeling is crucial for tracing chemical reactions and studying reaction mechanisms .

Synthesis Analysis

The synthesis of 13C labeled benzaldehydes can be achieved through regio-selective formylation. A general methodology involves the regio-selective deprotonation of substituted benzene with a strong base such as LDA or n-BuLi at low temperatures, followed by treatment with isotopically labeled reagents like DMF-d7 or EtO-13CHO. This process results in the formation of 2-deutero-1,3-disubstituted benzaldehydes with isotopic purity greater than 99%, providing a versatile route to formyl-deuterated and carbon-labeled benzaldehydes .

Molecular Structure Analysis

The molecular structure of benzaldehyde can be significantly altered upon complexation with Lewis acids. For instance, the structure of a benzaldehyde/boron trifluoride adduct has been elucidated using X-ray crystallography, revealing that the BF3 group is complexed anti to the phenyl group, with the B-OC-C fragment lying in a common plane. This anti complexation is also observed in solution, as confirmed by heteronuclear Overhauser experiments. Such complexation leads to a lowering of the LUMO and an increased positive charge at the carbonyl carbon atom, which is crucial for understanding the reactivity of benzaldehyde in various C-C bond-forming reactions .

Chemical Reactions Analysis

Benzaldehyde, when labeled with 13C at the carbonyl position, can participate in a variety of chemical reactions. For example, 13C-labeled trans-cinnamic acid has been synthesized from benzaldehyde-carbonyl-13C using malonic acid-2-13C under microwave irradiation and solvent-free conditions. This demonstrates the reactivity of the carbonyl group in benzaldehyde and its ability to undergo condensation reactions to form more complex molecules . Additionally, the interaction of benzaldehyde with Lewis acids can facilitate a wide range of C-C bond-forming reactions, such as Diels-Alder and ene reactions, highlighting the importance of the carbonyl group's electronic nature in these processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde are influenced by its molecular structure and the presence of the carbonyl group. The complexation with Lewis acids, as mentioned earlier, alters the electronic properties of the carbonyl carbon, which can affect the reactivity and physical properties of the molecule. The synthesis of 11C-labeled benzaldehyde provides insights into the purification and yield aspects, with radiochemical purities exceeding 99.5% being achievable. Such high purities are essential for applications in medical imaging and pharmaceutical research, where the precise tracking of labeled compounds is necessary .

Scientific Research Applications

NMR Chemical Shifts and Substituent Effects

Benzaldehyde-(carbonyl-13C) is significant in nuclear magnetic resonance (NMR) studies. For instance, 13C NMR substituent chemical shift increments have been determined for carbonyl carbon in various substituted benzaldehydes and acetophenones. The chemical shift of the carbonyl carbon in these compounds can be predicted using the substituent chemical shift increments. This has implications for understanding the effects of different substituents on the electronic environment of the carbonyl group in these molecules (Patterson-Elenbaum et al., 2006).

Synthesis of Labeled Benzaldehydes

Benzaldehyde-(carbonyl-13C) plays a crucial role in the synthesis of labeled compounds. An efficient methodology for synthesizing highly functionalized 2H and 13C labeled benzaldehydes through regio-selective formylation has been reported. This approach is important for the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).

Mechanistic Insights into Reactions

Benzaldehyde-(carbonyl-13C) is used to investigate reaction mechanisms. For instance, a study on the epoxidation of aldehydes with sulfur ylides used 13C kinetic isotope effect measurements on the carbonyl carbon of benzaldehyde to understand the reaction mechanism (Edwards, Montoya-Peleaz, & Crudden, 2007).

Studies on Solute-Solvent Association

The effect of solute-solvent association on internal rotation in substituted benzaldehydes has been examined using 13C NMR. This research helps in understanding how solvents influence the structural and dynamic properties of molecules like benzaldehyde (Klinck & Stothers, 1976).

Conformational Studies

13C NMR studies on benzaldehydes have provided insights into the barrier to internal rotation and the conformational equilibrium in these molecules. Such studies are fundamental for understanding the dynamic behavior of aromatic carbonyl compounds (Drakenberg, Jost, & Sommer, 1975).

Synthesis of Other Compounds

Benzaldehyde-(carbonyl-13C) is used in the synthesis of other labeled compounds. For instance, 13C-labelled trans-cinnamic acid has been synthesized from benzaldehyde-carbonyl-13C, showcasing its utility in organic synthesis (Ma & Hayes, 2004).

Investigation of Molecular Structure and Motion

The structure and intramolecular motion of benzaldehyde have been studied using proton spectra with 13C satellites. This research contributes to the understanding of molecular structure and dynamics in liquid crystals (Diehl, Jokisaari, & Amrein, 1980).

Safety And Hazards

Benzaldehyde-(carbonyl-13C) is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMNYLRZRPPJDN-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde-(carbonyl-13C)

CAS RN

10383-90-1
Record name 10383-90-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Yamataka, M Shimizu, M Mishima - … of the Chemical Society of Japan, 2002 - journal.csj.jp
… Benzaldehyde-carbonyl-13C was synthesized by the pyridinium dichromate oxidation of benzyl alcohol-7-13C, which was prepared by carbonylation of phenylmagnesium bromide with …
Number of citations: 12 www.journal.csj.jp
G Ma, SE Hayes - … : The Official Journal of the International …, 2004 - Wiley Online Library
… Three different 13C isotopomers of trans-cinnamic acid were labelled by the reaction shown in Scheme 1 using the commercially available compounds, benzaldehyde-carbonyl-13C …
YK Zhang, KR Maples - Zeitschrift für Naturforschung B, 2002 - degruyter.com
N-[tert- 13 C]Butyl C-phenyl nitrone (PBN-[tert- 13 C]) has been synthesized for an EPR spin trapping competition study. The newly synthesized PBN-[tert- 13 C] shows different 13 C-…
Number of citations: 4 www.degruyter.com
XY Li, RS Czernuszewicz, JR Kincaid… - Journal of Physical …, 1990 - ACS Publications
Resonance Raman spectra with variable-wavelength excitation are reported for Ni11 porphine (NiP) and for the pyrrole-rfg, meso-d4, and (pyrrole+ meso)-d12 isotopomers, as well as …
Number of citations: 426 pubs.acs.org
J Drapier, MT Hoornaerts, AJ Hubert… - Journal of Molecular …, 1981 - Elsevier
A novel transition metal-catalysed reaction of isocyanates with aldehydes has been investigated. The reaction is of potential practical interest for the preparation of imines when water-…
Number of citations: 18 www.sciencedirect.com
AM Brown - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UME films the text directly from the original or copy …
Number of citations: 1 search.proquest.com
KM Fecteau - 2016 - search.proquest.com
… An experiment with benzaldehyde-carbonyl-13C analyzed by 13C-NMR demonstrated the production of benzyl alcohol, benzoic acid, and carbon dioxide, though the yields of benzoic …
Number of citations: 7 search.proquest.com
C Piffat, D Melamed, TG Spiro - The Journal of Physical Chemistry, 1993 - ACS Publications
Resonance Raman [RR] and infrared spectra are reported for nickel octaethyltetraphenylporphine (NiOETPP) and its 15N, meso-nC, andphenyl-tf20 isotopomers. Assignments were …
Number of citations: 46 pubs.acs.org
J Park - 2005 - rave.ohiolink.edu
Reversible phosphorylation of proteins on tyrosyl residues is one of the most important processes in various cellular signaling pathways. A proper level of phosphorylation is controlled …
Number of citations: 2 rave.ohiolink.edu
KR Maples, F Ma, YK Zhang - Free Radical Research, 2001 - Taylor & Francis
The nitrones α-phenyl-N-tert-butyl nitrone (PBN), sodium 2-sulfophenyl-N-tert-butyl nitrone (S-PBN) and disodium 2,4-disulfophenyl-N-tert-butyl nitrone (NXY-059) are neuroprotective …
Number of citations: 92 www.tandfonline.com

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